SIS3 free base

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

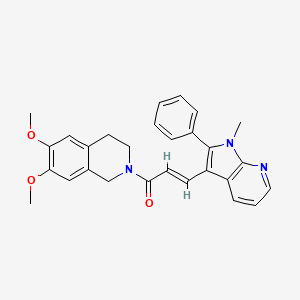

SIS3 free base is an enamide resulting from the formal condensation of the amino group of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the carboxy group of (2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid. It has a role as a Smad3 inhibitor. It is a member of isoquinolines, a pyrrolopyridine, a monocarboxylic acid amide, an aromatic ether, an enamide and a tertiary carboxamide. It is a conjugate base of a this compound(1+).

Aplicaciones Científicas De Investigación

Fibrosis Research

SIS3 has shown promising results in alleviating tissue fibrosis across various organs:

- Submandibular Gland Dysfunction : In a study involving mice with obstructive sialadenitis (COS), SIS3 improved saliva flow rates and reduced acinar atrophy and ductal dilation. The treatment led to decreased collagen deposition and inflammation by inhibiting TGF-β signaling pathways .

- Pulmonary Fibrosis : SIS3 was effective in reducing bleomycin-induced lung fibrosis in mice. The treatment decreased collagen deposition and inflammatory cell infiltration, demonstrating its potential as a therapeutic agent for pulmonary fibrosis .

- Kidney Injury : In models of acute kidney injury induced by cisplatin, SIS3 promoted tubular epithelial cell regeneration and reduced apoptosis. It inhibited the activation of Smad3, thus mitigating renal damage .

Cancer Treatment

SIS3 has been investigated for its role in overcoming multidrug resistance (MDR) in cancer therapies:

- Reversal of Drug Resistance : SIS3 significantly inhibited the transport functions of ABCB1 and ABCG2 proteins in cancer cells. This inhibition enhanced drug-induced apoptosis and reversed MDR in cell lines overexpressing these proteins. The combination of SIS3 with traditional chemotherapy agents showed potential for improving treatment outcomes in resistant tumors .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Multidrug-resistant tumors | Inhibition of ABC transporters | Enhanced sensitivity to chemotherapy drugs |

Regenerative Medicine

The regenerative properties of SIS3 have been explored in various contexts:

- Tissue Repair : By promoting the regeneration of tubular epithelial cells in kidney models, SIS3 demonstrates its potential utility in regenerative therapies aimed at repairing damaged tissues .

Case Studies

Several case studies illustrate the practical applications of SIS3:

- Study on Submandibular Gland Dysfunction : Mice subjected to duct ligation exhibited significant improvements in gland function post-SIS3 treatment. Histological analyses confirmed the restoration of acinar morphology and reduced fibrosis markers .

- Cisplatin-Induced Acute Kidney Injury : In this model, SIS3 administration led to a marked decrease in nephron cell death and improved regeneration rates compared to untreated controls .

Propiedades

Fórmula molecular |

C28H27N3O3 |

|---|---|

Peso molecular |

453.5 g/mol |

Nombre IUPAC |

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+ |

Clave InChI |

IJYPHMXWKKKHGT-VAWYXSNFSA-N |

SMILES isomérico |

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |

SMILES canónico |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.